molecular formula C7H10N2O2 B3288118 Phenol,  4,5-diamino-2-methoxy- CAS No. 850689-55-3

Phenol, 4,5-diamino-2-methoxy-

Cat. No.: B3288118
CAS No.: 850689-55-3
M. Wt: 154.17 g/mol
InChI Key: OEXLMOGIZCVLSG-UHFFFAOYSA-N
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Description

Phenol, 4,5-diamino-2-methoxy- is an organic compound with the molecular formula C7H10N2O2 It is a derivative of phenol, characterized by the presence of two amino groups and one methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,5-diamino-2-methoxy- typically involves the nitration of 2-methoxyphenol followed by reduction. The nitration process introduces nitro groups at the 4 and 5 positions of the benzene ring. This is followed by catalytic hydrogenation or chemical reduction using reagents such as tin(II) chloride in hydrochloric acid to convert the nitro groups to amino groups.

Industrial Production Methods: Industrial production of Phenol, 4,5-diamino-2-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and separation techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Phenol, 4,5-diamino-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidative conditions.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) under an inert atmosphere.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of fully reduced derivatives with different functional groups.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

Phenol, 4,5-diamino-2-methoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4,5-diamino-2-methoxy- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Phenol, 4,5-diamino-2-methoxy- can be compared with other similar compounds such as:

    2-Methoxyphenol: Lacks the amino groups, making it less reactive in certain chemical reactions.

    4-Amino-2-methoxyphenol: Contains only one amino group, resulting in different chemical and biological properties.

    4,5-Dimethoxyphenol: Contains two methoxy groups instead of amino groups, leading to different reactivity and applications.

The uniqueness of Phenol, 4,5-diamino-2-methoxy- lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activities not found in its analogs.

Properties

IUPAC Name

4,5-diamino-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXLMOGIZCVLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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